molecular formula C14H9ClN2O2 B12523048 Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester CAS No. 676263-27-7

Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester

Katalognummer: B12523048
CAS-Nummer: 676263-27-7
Molekulargewicht: 272.68 g/mol
InChI-Schlüssel: HCNMQVKPUQOFSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring system, which includes two pyridine rings and a benzene ring The presence of a chlorine atom and a methyl ester group further defines its chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester typically involves the condensation of 3-aminopyridine with carbonyl derivatives. One common method is the Conrad-Limpach reaction, which uses β-ketoesters to form 1,5-naphthyridinones . Another approach involves the use of Meldrum’s acid instead of β-ketoesters to afford 4-hydroxynaphthyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .

Wissenschaftliche Forschungsanwendungen

Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

676263-27-7

Molekularformel

C14H9ClN2O2

Molekulargewicht

272.68 g/mol

IUPAC-Name

methyl 5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate

InChI

InChI=1S/C14H9ClN2O2/c1-19-14(18)10-7-16-6-9-12(10)8-4-2-3-5-11(8)17-13(9)15/h2-7H,1H3

InChI-Schlüssel

HCNMQVKPUQOFSK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2C3=CC=CC=C3N=C(C2=CN=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.